molecular formula C7H15NO B2394642 [3-(Propan-2-yl)oxetan-3-yl]methanamine CAS No. 1539197-30-2

[3-(Propan-2-yl)oxetan-3-yl]methanamine

Cat. No. B2394642
M. Wt: 129.203
InChI Key: YSFSJQZZESOLCN-UHFFFAOYSA-N
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Description

“[3-(Propan-2-yl)oxetan-3-yl]methanamine” is a chemical compound with the molecular formula C7H15NO . It is a derivative of oxetane, a four-membered cyclic ether . The compound is used in research and has potential applications in medicinal chemistry .


Synthesis Analysis

The synthesis of “[3-(Propan-2-yl)oxetan-3-yl]methanamine” and similar oxetane derivatives has been a subject of numerous studies . Commonly, oxetan-3-ones have been formed by intramolecular OH insertion of diazo compounds . In 2010, Zhang and co-workers reported an alternative, whereby a gold carbene was generated .


Molecular Structure Analysis

The molecular structure of “[3-(Propan-2-yl)oxetan-3-yl]methanamine” consists of a four-membered oxetane ring with a propan-2-yl group and a methanamine group attached . The InChI code for this compound is 1S/C7H14O2/c1-6(2)7(3-8)4-9-5-7/h6,8H,3-5H2,1-2H3 .


Chemical Reactions Analysis

Oxetanes, such as “[3-(Propan-2-yl)oxetan-3-yl]methanamine”, are known for their contrasting behaviors: they are stable motifs in medicinal chemistry and also have a propensity to undergo ring-opening reactions as synthetic intermediates . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .

Future Directions

The future directions for “[3-(Propan-2-yl)oxetan-3-yl]methanamine” and similar oxetane derivatives are promising. They are attractive motifs for an ever-increasing range of applications in the chemical sciences . Their small, polar nature has led to their incorporation as a pendant motif to improve “druglike” properties, in particular solubility, and also to offer intellectual property advantages .

properties

IUPAC Name

(3-propan-2-yloxetan-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(2)7(3-8)4-9-5-7/h6H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFSJQZZESOLCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(COC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Propan-2-yl)oxetan-3-yl]methanamine

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